4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
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Overview
Description
4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes an amino group, a chloroaniline moiety, and a triazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-chloroaniline and 6-methyl-1,2,4-triazine-3,5-dione.
Condensation Reaction: 4-chloroaniline is reacted with 6-methyl-1,2,4-triazine-3,5-dione in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. This step forms the intermediate compound.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound. This step may require heating and the use of a dehydrating agent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction conditions precisely.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the chloroaniline moiety, converting the chloro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxyl or alkoxy groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium hydroxide, methanol.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 4-amino-3-(4-aminoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.
Substitution: Formation of 4-amino-3-(4-hydroxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one.
Scientific Research Applications
Chemistry
In chemistry, 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is used as a building block for the synthesis of more complex molecules
Biology
The compound has shown promise in biological studies, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development, especially in the treatment of diseases such as cancer and bacterial infections.
Medicine
In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). Its derivatives are studied for their efficacy and safety in preclinical and clinical trials, aiming to develop new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to the disruption of biological pathways, resulting in therapeutic effects. For example, in cancer treatment, the compound may inhibit the activity of enzymes involved in cell proliferation, leading to the suppression of tumor growth.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-(4-fluoroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
- 4-Amino-3-(4-bromoanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
- 4-Amino-3-(4-methoxyanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one
Uniqueness
Compared to its analogs, 4-Amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity. The chloro group can enhance the compound’s ability to interact with biological targets, making it a valuable candidate for drug development.
Properties
IUPAC Name |
4-amino-3-(4-chloroanilino)-6-methyl-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c1-6-9(17)16(12)10(15-14-6)13-8-4-2-7(11)3-5-8/h2-5H,12H2,1H3,(H,13,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHBLCIHJHRXRQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)NC2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40353163 |
Source
|
Record name | 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22285-10-5 |
Source
|
Record name | 4-amino-3-(4-chloroanilino)-6-methyl-4,5-dihydro-1,2,4-triazin-5-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40353163 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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